Product packaging for 2-(3-Chlorostyryl)quinolin-8-ol(Cat. No.:)

2-(3-Chlorostyryl)quinolin-8-ol

Cat. No.: B11843824
M. Wt: 281.7 g/mol
InChI Key: PBQODLLMBOBCMS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorostyryl)quinolin-8-ol is a chemical compound of significant interest in scientific research, particularly as a specialized synthetic intermediate. This quinolin-8-ol derivative is characterized by the presence of a 3-chlorostyryl group at the 2-position of the quinoline ring, a structural feature that influences its electronic properties and potential reactivity. The core quinolin-8-ol (8-hydroxyquinoline) structure is a well-established scaffold in coordination chemistry and material science . While specific biological data for this exact derivative may be limited, analogous quinolin-8-ol compounds are extensively investigated for their metal-chelating capabilities, which can be relevant in the development of sensors and catalysts . Researchers value this compound for constructing more complex molecular architectures, where its functional groups allow for further chemical modifications. It is supplied as a high-purity solid (exact purity specified on the Certificate of Analysis) and is intended solely for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClNO B11843824 2-(3-Chlorostyryl)quinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

2-[(E)-2-(3-chlorophenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C17H12ClNO/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20)17(13)19-15/h1-11,20H/b9-7+

InChI Key

PBQODLLMBOBCMS-VQHVLOKHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 3 Chlorostyryl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationrsc.orguncw.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. uncw.edu Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 2-(3-Chlorostyryl)quinolin-8-ol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

To illustrate the expected ¹H NMR data, a table of predicted chemical shifts for the protons in this compound is provided below. These are estimations based on known substituent effects and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H (Quinoline)7.0 - 8.5m-
H (Styryl - vinyl)6.5 - 7.8d, d-
H (Chlorophenyl)7.2 - 7.6m-
OHVariablebr s-

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be observed for the quinoline (B57606) ring carbons, the styryl vinyl carbons, and the chlorophenyl ring carbons. Aromatic and vinyl carbons typically resonate in the range of δ 100-160 ppm. rsc.orgrsc.orgresearchgate.net The carbon bearing the hydroxyl group (C-8 of the quinoline ring) would be expected to have a chemical shift in the higher end of this range due to the deshielding effect of the oxygen atom.

A table summarizing the expected ¹³C NMR chemical shifts is presented below, based on data from similar structures.

Carbon Assignment Predicted Chemical Shift (ppm)
Quinoline Ring Carbons110 - 155
Styryl Vinyl Carbons120 - 140
Chlorophenyl Ring Carbons125 - 135
Carbon bearing Cl~134
Carbon bearing OH~152

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. ub.edunih.gov For this compound, both high-resolution mass spectrometry and electrospray ionization mass spectrometry provide critical data for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. ub.edunih.gov For this compound (C₁₇H₁₂ClNO), the calculated monoisotopic mass is 281.0580 g/mol . An HRMS analysis would be expected to yield an m/z value extremely close to this calculated mass, confirming the elemental composition. For example, a related compound, (E)-4-chloro-2-styrylquinoline, has a calculated m/z for [M+H]⁺ of 266.0732, with the found value being 266.0731. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. nih.govnih.gov In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺ or other adducts. For this compound, an ESI-MS spectrum would be expected to show a prominent peak at an m/z corresponding to [C₁₇H₁₂ClNO + H]⁺, which would be approximately 282.0658. The isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, with a second peak at m/z+2. elsevierpure.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govtu-chemnitz.de The vibrational spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
C-H (aromatic/vinyl)Stretching3000 - 3100
C=C (aromatic/vinyl)Stretching1450 - 1650
C-N (quinoline)Stretching1250 - 1350
C-O (hydroxyl)Stretching1000 - 1260
C-Cl (chlorophenyl)Stretching600 - 800

The broad O-H stretching band is characteristic of the hydroxyl group. The C=C stretching vibrations confirm the presence of the aromatic quinoline and phenyl rings, as well as the styryl double bond. The C-Cl stretching frequency would confirm the presence of the chloro substituent on the styryl moiety. A study on a similar compound, 2-(4-chlorophenyliminomethyl)-8-hydroxyquinoline, utilized both experimental and theoretical methods to analyze its vibrational frequencies, demonstrating the utility of this technique in structural confirmation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands.

For this compound, the IR spectrum is expected to reveal key vibrational modes associated with its distinct structural components: the quinolin-8-ol core, the styryl bridge, and the chlorophenyl ring. While specific experimental data for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups.

The most prominent feature would be a broad absorption band for the O-H stretching vibration of the hydroxyl group on the quinoline ring, typically observed in the 3400-3200 cm⁻¹ region. The presence of intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can influence the position and shape of this band. Aromatic C-H stretching vibrations from all three ring systems (quinoline, phenyl) are expected just above 3000 cm⁻¹. vscht.cz The vinylic C-H stretch of the styryl group would also appear in this region. vscht.cz

The spectrum would also feature a series of sharp peaks in the 1650-1400 cm⁻¹ range, corresponding to C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings, as well as the C=C double bond of the styryl linker. pressbooks.pub The C-O stretching of the phenolic hydroxyl group should produce a strong band around 1250 cm⁻¹. vscht.cz Finally, a characteristic band corresponding to the C-Cl stretch of the chlorophenyl group is anticipated in the 800-600 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching (broad)3400 - 3200
Aromatic/Vinylic C-HStretching3100 - 3000
Alkene C=C (styryl)Stretching1680 - 1640
Aromatic C=C/C=NRing Stretching1650 - 1400
Phenolic C-OStretching~1250
C-H out-of-plane bendBending900 - 675
C-ClStretching800 - 600

This table is predictive and based on established group frequencies. vscht.czpressbooks.pub Specific values for this compound require experimental measurement.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It involves scattering of monochromatic light (usually from a laser) by a molecule, where the light can be scattered inelastically, resulting in a shift in energy. These shifts, known as Raman shifts, correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals.

In the analysis of this compound, Raman spectroscopy would be particularly useful for characterizing the non-polar C=C bonds of the styryl linker and the aromatic rings. While specific experimental Raman data for this compound have not been reported in the surveyed literature, strong Raman signals are predicted for the C=C stretching vibrations of the quinoline and phenyl rings, as well as the vinylic double bond. These signals are expected in the 1650-1550 cm⁻¹ region. The symmetric "breathing" modes of the aromatic rings would also be prominent. In contrast to IR spectroscopy, the polar O-H and C-N bonds would likely show weaker Raman signals. The C-Cl stretching vibration should also be detectable.

Table 2: Predicted Prominent Raman Signals for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Signal Intensity
Aromatic/Vinylic C=CStretching1650 - 1550Strong
Aromatic RingsRing Breathing (symmetric)~1000Strong
C-HAromatic/Vinylic Stretching3100 - 3000Medium
C-ClStretching800 - 600Medium
O-HStretching3400 - 3200Weak

This table is predictive. chemicalbook.com Experimental verification is required for definitive assignments.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its photophysical behavior. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from a ground electronic state to an excited state. Fluorescence spectroscopy measures the light emitted when an electron relaxes from an excited singlet state back to the ground state.

The structure of this compound features an extended π-conjugated system spanning from the quinoline ring, through the styryl bridge, to the chlorophenyl ring. This extensive conjugation is expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum. The absorption spectrum would likely be characterized by intense bands corresponding to π→π* transitions within the conjugated system. researchgate.net The presence of heteroatoms (N and O) also allows for n→π* transitions, which are typically weaker. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) are often fluorescent. mdpi.com The fluorescence of this compound would be highly dependent on the nature of its lowest excited state. The emission wavelength is expected to be Stokes-shifted (at a lower energy/longer wavelength) relative to the absorption maximum. The efficiency of fluorescence, known as the quantum yield, can be influenced by factors such as solvent polarity and the potential for non-radiative decay processes. depaul.edu The extended conjugation in this molecule compared to the parent 8-hydroxyquinoline would likely lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. epa.gov

Table 3: Predicted Electronic and Photophysical Properties for this compound

PropertyDescriptionExpected Observation
UV-Vis Absorption
Main Absorption Bandsπ→π* transitionsIntense bands in the UV-A or near-visible region (>300 nm)
n→π* transitionsWeaker bands, possibly obscured by π→π* transitions
Fluorescence Emission
Emission MaximumRadiative decay from S₁ stateExpected in the visible spectrum (e.g., blue-green region)
Stokes ShiftDifference between absorption and emission maximaA significant shift is expected for a rigid, conjugated system.
Quantum Yield (ΦF)Efficiency of fluorescenceDependent on molecular rigidity and solvent environment.

This table is predictive. mdpi.comepa.gov Experimental measurements in various solvents are necessary to fully characterize the photophysical properties.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine its crystal system, space group, and unit cell dimensions. This leads to the exact coordinates of each atom, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov

For this compound, a single-crystal X-ray analysis would provide invaluable information. It would confirm the E or Z configuration of the styryl double bond and reveal the planarity of the molecule. The analysis would precisely measure the intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen. Furthermore, it would elucidate how the molecules pack in the solid state, detailing any π-π stacking interactions between the aromatic rings and other intermolecular forces involving the chlorine atom, which are crucial for understanding the material's bulk properties.

Although no published crystal structure for this compound was found in the searched literature, obtaining such data would be a critical step in its full characterization.

Table 4: Crystallographic Parameters to be Determined for this compound

ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding, π-π stacking, and other non-covalent forces.

This table lists the parameters that would be obtained from a successful single-crystal X-ray diffraction experiment. nih.govnih.gov

Reactivity and Organic Transformations of the 2 3 Chlorostyryl Quinolin 8 Ol Scaffold

General Reaction Pathways and Mechanisms

The 2-(3-chlorostyryl)quinolin-8-ol molecule possesses several reactive sites, allowing for a variety of organic transformations. The nitrogen atom of the quinoline (B57606) ring can be protonated or alkylated. The hydroxyl group at the 8-position can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution reactions. The styryl double bond is susceptible to addition reactions and oxidative cleavage.

The general reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack, particularly at the 2- and 4-positions. However, the hydroxyl group at the 8-position is an activating group and directs electrophiles to the 5- and 7-positions.

Nucleophilic Substitution Reactions on Substituted Quinoline Systems

Nucleophilic substitution reactions on the quinoline ring are generally difficult but can occur under harsh conditions or if the ring is activated by electron-withdrawing groups. In the case of this compound, the most likely site for nucleophilic attack on the quinoline core itself is not straightforward without specific activating groups.

However, the chloro-substituent on the styryl group presents a potential site for nucleophilic substitution, although vinylic substitutions are typically less facile than substitutions on sp3-hybridized carbons. The mechanism of such a reaction would likely proceed through an addition-elimination or an elimination-addition pathway, depending on the reaction conditions and the nature of the nucleophile.

Research on related 2-styrylquinoline (B1231325) derivatives has primarily focused on their synthesis and photophysical properties rather than extensive nucleophilic substitution studies on the styryl substituent.

Condensation Reactions of Quinoline Derivatives

The synthesis of this compound itself involves a condensation reaction. Typically, this would be a Claisen-Schmidt condensation between 2-methylquinolin-8-ol and 3-chlorobenzaldehyde. This reaction involves the deprotonation of the methyl group of 2-methylquinolin-8-ol to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable styryl double bond.

The 8-hydroxyl group can also participate in condensation reactions. For instance, it can react with aldehydes or ketones in the presence of an acid or base catalyst to form acetals or ketals, though such reactions are less common for phenolic hydroxyls compared to aliphatic alcohols. More prevalent is the etherification of the hydroxyl group, which is a type of condensation reaction with alkyl halides or other electrophiles.

Coordination Chemistry and Metal Chelation Properties

Chelation Mechanism of the 8-Hydroxyquinoline (B1678124) Moiety with Transition Metal Ions

The fundamental mechanism of metal chelation by 2-(3-chlorostyryl)quinolin-8-ol is centered on the cooperative action of the hydroxyl group and the quinoline (B57606) nitrogen atom, a hallmark of the 8-hydroxyquinoline scaffold. scispace.comscirp.org Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy variant is capable of this intramolecular chelation with divalent metal ions. nih.gov

The process involves two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolic hydroxyl group. researchgate.netscirp.org Chelation occurs as the proton of the hydroxyl group is displaced, and the resulting anionic oxygen atom, along with the nitrogen atom, coordinates to a transition metal ion. scispace.comrroij.com This dual coordination forms a stable five-membered ring structure, known as a chelate ring, which is a thermodynamically favorable arrangement. researchgate.net The 8-HQ molecule acts as a monoprotic, bidentate agent in this process. scirp.org This chelating ability is the origin of many of the biological and chemical properties attributed to 8-HQ and its derivatives. nih.gov

The presence of the 2-(3-chlorostyryl) substituent is expected to modulate the electronic properties of the quinoline ring system, thereby influencing the basicity of the nitrogen and oxygen donor atoms and, consequently, the chelation efficiency and stability of the resulting metal complexes.

Formation and Stability of Metal-2-(3-Chlorostyryl)quinolin-8-ol Complexes

Complexes of 8-hydroxyquinoline derivatives are readily formed with a diverse range of metal ions, including but not limited to Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, and Al³⁺. scispace.comresearchgate.net The formation of these complexes typically occurs in a 1:2 metal-to-ligand stoichiometric ratio (ML₂) with divalent metals, although other ratios can exist. scirp.orgresearchgate.netresearchgate.net The resulting coordination geometry of these complexes varies depending on the metal ion and coordination environment. For instance, copper(II) complexes with 8-HQ can adopt a square-planar geometry, while other metals like cobalt(II) and nickel(II) may form octahedral complexes, often by coordinating with additional solvent molecules like water. scirp.org

The stability of these metal chelates is a critical parameter, influenced by several factors:

The nature of the metal ion: The intrinsic properties of the metal, such as its charge and ionic radius, affect the stability of the complex.

Ligand basicity: The stability of the metal-ligand bond is directly related to the basicity of the donor atoms. mcmaster.ca Substituents on the 8-HQ ring system, such as the chlorostyryl group in this compound, can alter the electron density and thus the basicity of the nitrogen and oxygen atoms.

Solvent composition: The surrounding medium can also impact the stability of the formed complexes. mcmaster.ca

The formation of these stable complexes is fundamental to the use of 8-HQ derivatives in various applications, from analytical chemistry to medicine. scispace.comnih.gov

Influence of Metal Chelation on Molecular Properties

The act of metal chelation profoundly alters the physicochemical and photophysical properties of the this compound molecule. One of the most significant changes is observed in its fluorescence behavior.

While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence. scispace.comrroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to several factors. The primary reason is the increased structural rigidity upon complex formation. scispace.comrroij.com In the free ligand, intramolecular rotation and vibrations can lead to non-radiative decay of the excited state. By locking the molecule into a rigid conformation, metal chelation restricts these motions, promoting radiative decay in the form of fluorescence. Furthermore, chelation prevents the excited-state intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen, which is a major pathway for non-radiative de-excitation in the free ligand. scispace.com

Beyond fluorescence, metal chelation can also influence the redox properties of the ligand and the metal ion, potentially leading to the formation of redox-active complexes. nih.gov This change in properties upon metal binding is central to the function of 8-HQ derivatives as fluorescent chemosensors for metal ion detection and their various biological activities. scispace.comrroij.com

Spectroscopic Characterization of Metal Chelates

A suite of spectroscopic techniques is employed to confirm the formation of metal complexes with this compound and to elucidate their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for verifying the coordination of the ligand to the metal ion. Key evidence includes the disappearance or significant shift of the O-H stretching band of the hydroxyl group upon deprotonation and coordination. researchgate.net Additionally, shifts in the C=N stretching vibration of the quinoline ring indicate the involvement of the nitrogen atom in chelation. The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, further confirming complex formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of the complex and to determine its stoichiometry. Upon chelation, the absorption bands of the ligand typically show a bathochromic (red) or hypsochromic (blue) shift. scirp.org By systematically varying the molar ratio of the metal and ligand (e.g., using Job's method of continuous variation), the stoichiometric ratio of the complex, such as 1:2 (ML₂), can be determined. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (like those with Zn²⁺), NMR spectroscopy provides detailed structural information in solution. The chemical shifts of protons near the coordination sites will be affected upon complexation.

Reflectance Spectroscopy and Magnetic Susceptibility: For complexes involving paramagnetic transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), these methods provide insights into the coordination geometry (e.g., octahedral, tetrahedral, or distorted octahedral) of the metal center. researchgate.net

The table below summarizes typical spectroscopic data observed upon the formation of metal complexes with 8-hydroxyquinoline derivatives.

TechniqueObservation in Free LigandChange Upon Metal ChelationInformation Gained
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹)Disappearance of O-H stretch; Shifts in C=N and C-O bands; Appearance of new M-N and M-O bands. researchgate.netConfirmation of coordination through oxygen and nitrogen.
UV-Vis Spectroscopy Characteristic absorption maximaShift in absorption maxima (bathochromic or hypsochromic). scirp.orgConfirmation of complex formation; Determination of stoichiometry (e.g., ML₂). scirp.org
Fluorescence Weak emissionSignificant increase in fluorescence intensity (Chelation-Enhanced Fluorescence). scispace.comrroij.comIncreased molecular rigidity; Inhibition of non-radiative decay pathways. scispace.com

This comprehensive characterization allows for a detailed understanding of the structure and properties of the metal chelates formed by this compound.

In Vitro Biological Activities and Molecular Mechanisms of Action

Anticancer Activity Mechanisms

Research into 2-(3-Chlorostyryl)quinolin-8-ol and related styrylquinolines has revealed several key mechanisms through which they exert their anticancer effects. These compounds can induce cell cycle arrest and apoptosis through pathways that are independent of the p53 tumor suppressor protein, a significant advantage given that p53 is mutated in many cancers. nih.govresearchgate.net Their activity is also linked to the generation of reactive oxygen species, inhibition of key enzymes involved in metastasis, and interaction with components of the DNA damage response machinery.

Styrylquinoline derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.gov This process involves halting the progression of the cell cycle at specific checkpoints, thereby preventing the cell from dividing. nih.govtocris.com For instance, studies on various cancer cell lines have demonstrated that these compounds can cause cells to accumulate in a particular phase of the cell cycle.

One study on a series of new quinoline (B57606) derivatives of ursolic acid found that the most potent compound caused cell cycle arrest of MDA-MB-231 breast cancer cells at the G0/G1 phase. nih.gov Another small molecule, 2,3-DCPE, was found to induce S phase arrest in DLD-1 colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway. nih.gov While these studies were not on this compound itself, they highlight a common mechanism for quinoline-based compounds. The arrest is often a protective response to DNA damage, allowing the cell time to repair the damage before proceeding with division. nih.gov The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. tocris.comnih.gov

A significant finding in the study of styrylquinolines is their ability to induce apoptosis, or programmed cell death, in a manner that does not depend on the p53 protein. nih.gov The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells, making p53-independent pathways an attractive target for cancer therapy. researchgate.netnih.gov

Studies on styrylquinolines have shown that they can trigger apoptosis in colon cancer cells regardless of their p53 status (wild-type or p53-deleted). nih.gov The induction of apoptosis is a crucial endpoint for many anticancer drugs. For example, a novel synthetic hexahydrocannabinol (B1216694) analog was shown to induce p53-independent apoptosis in colon cancer cells. elsevierpure.com Similarly, while DNA damage can activate p53 to induce apoptosis, cells lacking p53 can still undergo apoptosis through other pathways. nih.gov The ability of this compound and its analogs to bypass the need for functional p53 suggests they may be effective against a broader range of tumors. nih.gov

The anticancer mechanism of styrylquinolines is also linked to their ability to generate reactive oxygen species (ROS) and alter the redox balance within cancer cells. nih.gov ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. nih.govelsevierpure.com While cancer cells often have elevated levels of ROS, they also have increased antioxidant capacity to cope with this oxidative stress. elsevierpure.comnorthwestern.edu

Styrylquinolines appear to tip this delicate balance, increasing ROS to a level that becomes toxic to the cancer cell. nih.govnorthwestern.edu This increased oxidative stress can trigger the apoptotic pathways mentioned previously. The generation of ROS is a key part of the mechanism of action for several anticancer agents. nih.gov The ability to modulate the cellular redox environment represents a significant therapeutic strategy. northwestern.educapes.gov.br

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.govmdpi.com MMP-2 and MMP-9, in particular, are often overexpressed in various cancers and are associated with poor prognosis. nih.govmdpi.com Therefore, the inhibition of these enzymes is a key target for preventing cancer spread.

While direct studies on this compound are limited, related 8-hydroxyquinoline (B1678124) derivatives have been investigated as MMP inhibitors. nih.gov For example, a series of 8-hydroxyquinoline-based compounds showed inhibitory activity against MMP-2 and MMP-9. nih.gov The inhibition of MMP-2 and MMP-9 has been shown to decrease cellular migration and angiogenesis in in vitro models of retinoblastoma. nih.govnih.gov The general ability of quinoline-based structures to inhibit these key enzymes suggests a potential mechanism for this compound in reducing the metastatic potential of cancer cells.

Interactive Data Table: IC50 Values of Selected 8-Hydroxyquinoline Derivatives against MMPs

Below is a table showing the half-maximal inhibitory concentration (IC50) values for some 8-hydroxyquinoline derivatives against MMP-2 and MMP-9, illustrating the potential of this class of compounds.

CompoundTargetIC50 (mM)
NNGH (control)MMP-20.0091
NNGH (control)MMP-90.0088

Data sourced from a study on 5,7-dibromo-8-hydroxyquinoline and related compounds. nih.gov

Telomerase, particularly its catalytic subunit hTERT, is another important target in cancer therapy as it is responsible for maintaining the length of telomeres and allowing for the unlimited proliferation of cancer cells. Some quinoline derivatives have been shown to interact with components of the DNA damage response and telomere maintenance systems.

For instance, a quindoline (B1213401) derivative was found to bind to and stabilize the G-quadruplex structure of telomeric repeat-containing RNA (TERRA). nih.gov This interaction led to the dissociation of the telomeric binding protein TRF2 from telomeric DNA, activating a DNA damage response and causing cell cycle arrest and apoptosis. nih.gov Other quinoline-based compounds have been identified as DNA hypomethylating agents, which can reactivate silenced tumor suppressor genes by inhibiting DNA methyltransferase 1 (DNMT1). nih.gov While not directly focused on hTERT mRNA, these findings demonstrate that quinoline derivatives can influence the DNA damage response and epigenetic modifications, which are closely linked to telomerase activity and cancer cell survival.

The anticancer activity of styrylquinolines is significantly influenced by their chemical structure. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been conducted to identify the key molecular features responsible for their efficacy.

For styrylquinoline derivatives, analysis has shown the importance of electron-withdrawing substituents in the styryl portion of the molecule and the presence of chelating properties in the quinoline ring. nih.gov The 3-chloro substitution on the styryl group of this compound is an example of such an electron-withdrawing group, which is considered critical for high anticancer activity. nih.gov Furthermore, the 8-hydroxyquinoline moiety is a well-known chelating agent, which may contribute to the compound's biological activity. nih.gov The specific positioning and nature of substituents on both the quinoline and styryl rings can be fine-tuned to optimize the anticancer properties of these compounds. physchemres.org

Interactive Data Table: Anticancer Activity of Selected Styrylquinoline Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of styrylquinoline derivatives against different cancer cell lines, highlighting the structure-activity relationships.

CompoundCell LineIC50 (µM)
Derivative 3aHepG27.7-14.2 µg/ml
Derivative 3aHCT1167.7-14.2 µg/ml
Derivative 4aHepG27.7-14.2 µg/ml
Derivative 4aHCT1167.7-14.2 µg/ml
Derivative 4bHepG27.7-14.2 µg/ml
Derivative 4bHCT1167.7-14.2 µg/ml
5-Fluorouracil (control)HepG27.9 µg/ml
5-Fluorouracil (control)HCT1165.3 µg/ml

Data for derivatives 3a, 4a, and 4b are from a study on 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives. nih.gov

Antimicrobial Activity Mechanisms

The antimicrobial effects of 8-hydroxyquinoline derivatives are multifaceted, stemming from their unique chemical structure which allows for interaction with key cellular components and processes essential for microbial survival.

The most prominent and widely recognized mechanism of antimicrobial action for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions. researchgate.netnih.govnih.govscirp.org The 8-hydroxyquinoline moiety is a bidentate chelator, meaning it can bind to a single metal ion at two points—through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.orgscispace.com This chelation is crucial for its biological activity.

Metal ions such as iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺) are essential cofactors for a variety of microbial enzymes that are vital for cellular processes. scispace.commdpi.com By binding to these essential metal ions, 8-hydroxyquinoline derivatives can effectively sequester them from the microbial cell, leading to a state of metal-ion deficiency. This deprivation inhibits the activity of metalloenzymes, thereby disrupting critical metabolic pathways and ultimately leading to the inhibition of microbial growth or cell death. scirp.org

Interestingly, the formation of metal-8-hydroxyquinoline complexes can also lead to a "dual mechanism" of action. For instance, the iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, has been shown to not only chelate essential metals but also to transport iron into the bacterial cell. mdpi.comnih.gov This influx of iron can be toxic to the bacteria, further enhancing the antimicrobial effect. mdpi.comnih.gov This "push-and-pull" effect, which combines the deprivation of certain metals with the toxic delivery of others, represents a potent antimicrobial strategy. mdpi.com

Table 1: Essential Microbial Metal Ions Chelated by 8-Hydroxyquinoline Derivatives

Metal Ion Importance in Microbes Consequence of Chelation
Iron (Fe³⁺) Electron transport, DNA synthesis, enzyme cofactor Inhibition of metabolic and replicative processes
Copper (Cu²⁺) Respiration, oxidative stress defense Disruption of cellular respiration and detoxification
Zinc (Zn²⁺) Enzyme structure and function, protein synthesis Loss of enzyme activity, impaired protein synthesis

This table is generated based on the general understanding of the role of these metal ions in microbial physiology and the chelation properties of 8-hydroxyquinolines.

Directly linked to metal chelation is the inhibition of essential microbial enzymes. Many enzymes, particularly those involved in cellular respiration and metabolism, require a metal ion cofactor to function correctly. By chelating these metal ions, 8-hydroxyquinoline derivatives can effectively inactivate these enzymes. scirp.org

Furthermore, some studies suggest that 8-hydroxyquinoline derivatives may inhibit enzymes through mechanisms that go beyond simple metal deprivation. The planar structure of the quinoline ring system may allow it to interact with the active sites of enzymes or other critical protein domains, leading to their inhibition.

While less commonly cited as the primary mechanism, there is evidence to suggest that some antimicrobial compounds can disrupt the integrity of the microbial cell membrane. This can occur through the intercalation of the compound into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. The lipophilic (fat-loving) nature of the 8-hydroxyquinoline structure, which can be enhanced by substituents like the chlorostyryl group in this compound, may facilitate its interaction with and disruption of the bacterial cell membrane.

The chelation of essential metal ions by 8-hydroxyquinoline derivatives can also have a profound impact on the synthesis of nucleic acids (DNA and RNA) and proteins. Metal ions like magnesium (Mg²⁺) and manganese (Mn²⁺) are critical for the function of DNA and RNA polymerases, the enzymes responsible for replicating and transcribing genetic material. By sequestering these ions, 8-hydroxyquinoline can inhibit the activity of these polymerases, thereby halting the production of new genetic material and essential proteins.

This interference with fundamental cellular processes is a powerful antimicrobial mechanism, as it directly prevents the growth and replication of the microbe.

The specific chemical structure of an 8-hydroxyquinoline derivative plays a significant role in its antimicrobial potency and spectrum of activity. The nature and position of substituents on the quinoline ring can influence several key properties of the molecule:

Lipophilicity: The ability of the compound to pass through the lipid-rich cell membranes of microbes is crucial for its activity. Halogen atoms, such as the chlorine in this compound, and other non-polar groups can increase lipophilicity, potentially enhancing antimicrobial efficacy. researchgate.net

Chelation Strength: Substituents can electronically influence the nitrogen and oxygen atoms involved in metal chelation, thereby altering the strength and selectivity of metal binding.

Steric Factors: The size and shape of the substituent can affect how the molecule interacts with its biological targets, such as the active site of an enzyme or a binding pocket on a protein.

Studies on various 8-hydroxyquinoline derivatives have shown that substitutions at different positions on the ring system can lead to varied activity against different types of microbes, highlighting the importance of the specific molecular structure in determining its biological effect. nih.govnih.gov The presence of the 3-chlorostyryl group at the 2-position of the quinoline ring in this compound is expected to significantly influence its lipophilicity and steric profile compared to the parent 8-hydroxyquinoline.

Enzyme Inhibition Studies and Target Identification

While specific enzyme inhibition studies for this compound are not readily found, research on the broader quinoline and 8-hydroxyquinoline class has identified several potential enzyme targets. As discussed, enzymes that are dependent on metal ions are a primary target.

Beyond this, computational and experimental studies on other quinoline derivatives have explored their potential to inhibit a range of enzymes, including kinases and DNA gyrase, which are involved in cell signaling and DNA replication, respectively. The identification of specific microbial enzyme targets for this compound would require dedicated biochemical and molecular modeling studies. Such research would be invaluable in fully understanding its antimicrobial potential and for the rational design of more potent derivatives in the future.

Inhibition of Specific Enzymes and Receptors

The 8-hydroxyquinoline (8-HQ) scaffold, a key feature of this compound, is recognized for its diverse biological activities, which are often linked to its ability to interact with various biological targets, including enzymes and receptors. While specific inhibitory data for this compound is not extensively detailed in the provided search results, the broader class of 8-hydroxyquinoline derivatives has demonstrated significant inhibitory potential against a range of biological targets.

Derivatives of 8-hydroxyquinoline have been identified as blockers of the Histamine (B1213489) H2 receptor (HRH2). nih.govresearchgate.net Specifically, compounds like chlorquinaldol (B839), chloroxine (B1668839), and broxyquinoline, which all share the 8-hydroxyquinoline core, have been shown to antagonize HRH2 activity. nih.govresearchgate.net This blocking action was validated in mammalian cells, and molecular docking studies suggest these compounds bind to the histamine binding pocket, likely acting as competitive antagonists. nih.govresearchgate.net

Furthermore, the 8-hydroxyquinoline scaffold is a known pharmacophore with a history of producing compounds with a wide array of activities, including enzyme inhibition and cytotoxicity. mdpi.com For instance, certain 8-HQ derivatives have shown potent antineurodegenerative effects. nih.gov The anticancer properties of some 8-HQ derivatives, such as clioquinol, are associated with their ability to chelate copper and zinc ions and inhibit proteasomes. nih.gov

While direct IC50 or Ki values for this compound are not available in the provided results, related 8-hydroxyquinoline derivatives have shown significant activity. For example, in a study on dengue virus, an iso-propyl-substituted 5,7-dichloro-8-hydroxyquinoline derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov Another study on 8-hydroxy-N-phenylquinoline-2-carboxamides found that the 3-nitro-substituted derivative showed 85.0% inhibition of H5N1 avian influenza virus growth with low cytotoxicity. nih.govmdpi.com Additionally, a series of styryl quinolines with a hydroxyl group at the C8 position of the quinoline ring demonstrated cytotoxic activity against HeLa cells, with IC50 values ranging from 2.52 to 4.69 µM. nih.gov

Inhibitory and Cytotoxic Activities of Related 8-Hydroxyquinoline Derivatives
Compound/Derivative ClassTarget/ActivityIC50/Activity ValueReference
iso-Propyl-substituted 5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)3.03 µM nih.gov
8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideH5N1 avian influenza virus growth inhibition85.0% nih.govmdpi.com
Styryl quinolines (SA series with 8-OH)Cytotoxicity against HeLa cells2.52–4.69 µM nih.gov
Styryl quinolines (SB series with 8-NO2)Cytotoxicity against HeLa cells2.897–10.37 µM nih.gov

Mechanisms of Enzyme-Inhibitor Interaction

The interaction between 8-hydroxyquinoline-based compounds and their biological targets is multifaceted. For the Histamine H2 receptor, molecular docking studies suggest that 8-HQ derivatives like chlorquinaldol and chloroxine bind within the histamine binding pocket. nih.govresearchgate.net Unlike established HRH2 blockers that typically interact with both ends of the binding site, these 8-HQ compounds appear to engage with only one end. mdpi.com This interaction is influenced by key amino acid residues such as D98, Y250, T190, and D186. mdpi.com Intramolecular hydrogen bonding within the 8-HQ-based blockers plays a crucial role in stabilizing their interaction with tyrosine residues in the binding site. mdpi.com

The metal-chelating ability of the 8-hydroxyquinoline scaffold is a primary mechanism behind many of its biological activities. nih.govresearchgate.netebi.ac.uk The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group at the C-8 position act as electron donor sites, enabling the chelation of divalent metal ions. nih.govresearchgate.net This property is fundamental to the anticancer effects of derivatives like clioquinol, which are linked to the chelation of copper and zinc ions and subsequent proteasome inhibition. nih.gov The chelation of metal ions can disrupt metal homeostasis within cells, a mechanism implicated in the activity of these compounds against neurodegenerative diseases. nih.gov

Furthermore, 8-hydroxyquinoline-1,2,3-triazole hybrids have been shown to bind to DNA. nih.gov Studies with herring fish sperm DNA indicated that these compounds can interact with DNA, with binding affinities influenced by the length of the alkyl linkers and the substitution pattern on the aromatic rings. nih.gov This suggests that direct interaction with genetic material could be another mechanism of action for certain derivatives.

General Structure-Activity Relationship (SAR) Studies Pertaining to Biological Activity

Impact of Substituent Electronic Properties and Lipophilicity

The biological activity of 2-styryl-8-hydroxyquinolines and related compounds is significantly influenced by the electronic properties and lipophilicity of substituents on both the styryl and quinoline rings. nih.gov

Electronic Properties:

Electron-withdrawing groups on the styryl ring, such as a bromine atom, have been shown to enhance the cytotoxicity of styryl quinoline derivatives. nih.gov Similarly, for 8-hydroxy-N-phenylquinoline-2-carboxamides, increasing the electron-withdrawing properties of substituents on the anilide ring was found to enhance antiviral activity. nih.govmdpi.com

Substitution at the 5-position of the quinoline ring with electron-withdrawing groups has been reported to improve anticancer activity. nih.gov

Lipophilicity:

Increased lipophilicity has been positively correlated with the antiviral activity of 8-hydroxy-N-phenylquinoline-2-carboxamides. nih.govmdpi.com

The presence of halogen atoms is known to increase lipophilicity, which can improve the absorption of these compounds and their ability to cross biological barriers like the blood-brain barrier. mdpi.comresearchgate.net

Impact of Substituent Properties on Biological Activity
Compound ClassSubstituent ModificationEffect on ActivityReference
Styryl quinolinesElectron-withdrawing group (-Br) on styryl ringEnhanced cytotoxicity nih.gov
8-Hydroxy-N-phenylquinoline-2-carboxamidesElectron-withdrawing groups on anilide ringEnhanced antiviral activity nih.govmdpi.com
Quinoline derivativesElectron-withdrawing group at R5 positionImproved anticancer activity nih.gov
8-Hydroxy-N-phenylquinoline-2-carboxamidesIncreased lipophilicityPositively influenced antiviral activity nih.govmdpi.com

Importance of Chelating Properties of the Quinoline Ring

The chelating ability of the 8-hydroxyquinoline moiety is a cornerstone of its biological activity. nih.govresearchgate.net The presence of the hydroxyl group at the C8 position is critical for this function, allowing the molecule to form stable complexes with various metal ions. nih.govnih.gov

The significance of this chelating property is highlighted in several studies:

The cytotoxic activity of styryl quinolines is enhanced by the presence of the hydroxyl group at the C8 position, which enables the molecule's chelating properties to extend its activity. nih.gov

The antineurodegenerative and anticancer effects of many 8-hydroxyquinoline derivatives are directly attributed to their ability to chelate metal ions like copper and zinc. nih.govresearchgate.net This chelation can restore metal balance and reduce the neurotoxicity caused by metal-protein interactions. nih.gov

Structure-activity relationship studies on antibacterial agents have shown that a hydroxyl group at the C-8 position is crucial for inhibitory activity against certain bacteria, whereas other isomers without this feature are inactive. nih.gov

The ability to fine-tune the biological activities of 8-hydroxyquinoline derivatives often involves modifying the substitution pattern of the scaffold to optimize its metal-chelating capacity and other physicochemical properties. nih.gov

Correlation with Experimentally Determined pKa Values and Biological Activity

The pKa values of the ionizable groups in 8-hydroxyquinoline derivatives, specifically the hydroxyl group and the quinoline nitrogen, play a role in their biological activity. These values influence the compound's state of ionization at physiological pH, which in turn affects its ability to chelate metal ions and interact with biological targets.

The introduction of an electron-withdrawing chloro-substituent at the R5 position of the quinoline ring decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.gov This observation is consistent with experimentally determined data for 8-hydroxyquinoline and its 5-chloro derivative. nih.gov

Changes in the pKa values of the donor atom moieties can explain observed trends in structure-activity relationships. For example, modifications to a piperidine (B6355638) ring attached to the quinoline scaffold can alter the pKa and, consequently, the biological activity and selectivity. nih.gov

While a direct correlation between the pKa of this compound and its biological activity is not explicitly provided in the search results, the established relationship for the broader class of 8-hydroxyquinoline derivatives suggests that its pKa would be a significant determinant of its biological function.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of "2-(3-Chlorostyryl)quinolin-8-ol" at the atomic and molecular levels. These theoretical approaches provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular geometry and electronic structure of chemical compounds. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular structures. ekb.egresearchgate.net These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. nih.govscispace.com

The electronic structure of quinoline derivatives is also explored using DFT, providing insights into the distribution of electron density and the energies of molecular orbitals. ekb.egresearchgate.net For instance, in a study on pyrazolyl quinolinone derivatives, DFT calculations showed that the compounds are planar, a feature that can influence their interaction with biological macromolecules. ekb.eg The electronic properties of such compounds are critical for understanding their potential applications in various fields, including medicinal chemistry. physchemres.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov

In studies of various quinoline derivatives, the HOMO and LUMO energies are calculated to predict their electronic behavior. For instance, in an analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr Another study on a different Schiff base derivative reported a narrow HOMO-LUMO gap of -0.08657 eV, suggesting high chemical reactivity. nih.gov

The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For "this compound," it is expected that the HOMO would be distributed over the quinolin-8-ol and styryl moieties, while the LUMO might be centered on the quinoline ring and the chloro-substituted phenyl ring.

HOMO-LUMO Energy Gaps for Related Quinoline Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)--3.75 dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)--3.84 dergipark.org.tr
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov
8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde-0.19624 a.u.-0.04201 a.u.0.15423 a.u. nih.gov

Note: 'a.u.' stands for atomic units.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgaimspress.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. aimspress.com These interactions, often referred to as hyperconjugation, play a crucial role in determining the molecule's stability and reactivity. wikipedia.org

For quinoline derivatives, NBO analysis can reveal the extent of electron delocalization across the fused ring system and the styryl substituent. While specific NBO data for "this compound" is not available in the provided search results, studies on related systems highlight the importance of charge transfer interactions. For example, in dication magnesium complexes with water ligands, NBO analysis revealed significant charge transfer from the oxygen lone pairs to the magnesium ion, stabilizing the complex. aimspress.com In the context of "this compound," NBO analysis would likely show significant delocalization from the oxygen and nitrogen lone pairs of the quinolin-8-ol ring into the antibonding orbitals of the aromatic system and the styryl bridge.

Atoms in Molecules (AIM) Theory for Electronic Charge Density

The Quantum Theory of Atoms in Molecules (QTAIM), or simply Atoms in Molecules (AIM), is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org By identifying critical points in the electron density, AIM can characterize the nature of chemical bonds, including covalent and non-covalent interactions. researchgate.netwiley-vch.de

The application of AIM to quinoline derivatives can provide valuable information about intramolecular and intermolecular interactions. For instance, it can be used to characterize hydrogen bonds, which are crucial for the structure and function of many biological systems. wiley-vch.de Although no specific AIM studies on "this compound" were found, the methodology is well-suited to analyze the intramolecular hydrogen bond between the hydroxyl group at the 8-position and the quinoline nitrogen, as well as other non-covalent interactions that might influence its conformation and crystal packing.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are essential in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It also estimates the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. uobaghdad.edu.iq Studies on various quinoline derivatives have successfully used molecular docking to predict their binding modes with different biological targets. nih.govresearchgate.netnih.govnih.gov

For example, in a study of novel 1,2,3-triazole-8-quinolinol hybrids, molecular docking was used to investigate their binding affinities with target proteins, helping to correlate their structural features with their antibacterial activities. nih.gov Similarly, docking studies on other quinoline derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govresearchgate.net

While specific docking studies for "this compound" were not found in the search results, the general principles derived from related compounds can be applied. It is anticipated that the quinolin-8-ol moiety would act as a chelating agent, forming coordinate bonds with metal ions in the active site of metalloenzymes. The styryl group could engage in hydrophobic and pi-stacking interactions within the binding pocket. The chlorine atom on the styryl ring could also participate in halogen bonding, further stabilizing the ligand-protein complex.

Molecular Docking Results for Related Quinoline Derivatives
Compound/DerivativeTarget ProteinBinding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
Fluoroquinolone Derivative BStaphylococcus aureus-7.562Not Specified uobaghdad.edu.iq
1,2,3-triazole-8-quinolinol hybrid 6aFungal Lanosterol 14-α-demethylase-9.7Not Specified nih.gov
Quinoline Derivative 13Topoisomerase I-Not Specified nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand and protein over time. This provides a more dynamic and realistic view of the binding process and the stability of the complex.

Elucidation of Molecular Interactions with Biological Receptors and Enzymes

Computational studies, particularly molecular docking, have become instrumental in predicting and understanding the interactions between small molecules like this compound and biological macromolecules. While direct molecular docking studies specifically for this compound are not extensively documented in publicly available research, the interactions of structurally similar styrylquinoline and 8-hydroxyquinoline (B1678124) derivatives with various biological targets have been investigated, offering valuable insights into its potential biological activity.

Studies on related styrylquinoline derivatives have shown their potential to interact with a range of biological receptors and enzymes. For instance, various quinoline derivatives have been identified as inhibitors of enzymes such as topoisomerase-II, which is crucial for DNA replication in cancer cells. nih.gov The general structure of 2-(styryl)quinolines has been a scaffold for the development of inhibitors for various enzymes, including those relevant to HIV-1 integrase. researchgate.net

A notable analogue, (E)-8-(3-chlorostyryl)caffeine (CSC), has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov This suggests that the 3-chlorostyryl moiety present in this compound could play a significant role in its binding to MAO-B. Structure-activity relationship (SAR) studies on these analogues have indicated that the potency of MAO-B inhibition is influenced by the van der Waals volume, lipophilicity, and the Hammett constant of the substituents on the phenyl ring of the styryl group. nih.gov

Furthermore, the 8-hydroxyquinoline core is a well-known chelating agent for metal ions and this property is often linked to the biological activity of its derivatives. mdpi.com This chelation capability can be crucial for the inhibition of metalloenzymes or for modulating processes involving metal ions.

Molecular docking simulations of other quinoline derivatives have revealed specific binding modes within the active sites of their target enzymes. For example, docking studies of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis have highlighted the importance of van der Waals volume, electron density, and electronegativity in their inhibitory activity. nih.gov Similarly, docking of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles into the active site of p38 mitogen-activated protein kinase (MAPK) has helped in identifying key interactions for anti-inflammatory activity. researchgate.net These studies underscore the utility of computational methods in predicting the binding affinity and orientation of quinoline-based compounds within biological targets.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

Biological TargetRationale based on Analogous CompoundsPotential Therapeutic Area
Monoamine Oxidase B (MAO-B)The structurally related (E)-8-(3-chlorostyryl)caffeine is a potent inhibitor. nih.govNeurodegenerative Diseases
Topoisomerase-IIQuinoline derivatives are known inhibitors of this enzyme. nih.govCancer
HIV-1 IntegraseThe 2-styrylquinoline (B1231325) scaffold is used in the design of inhibitors. researchgate.netHIV/AIDS
p38 Mitogen-Activated Protein Kinase (MAPK)Quinoline derivatives have shown inhibitory activity in docking studies. researchgate.netInflammation

Theoretical Predictions of Reactivity and Selectivity

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For quinoline derivatives, DFT calculations have been used to determine these values and predict their reactivity. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity and selectivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

DFT studies on various 8-hydroxyquinoline derivatives have shown that these compounds are generally planar, a feature that can facilitate stacking interactions with biological macromolecules. researchgate.net The distribution of electrostatic potential on the molecular surface, also calculated via DFT, can reveal regions that are prone to electrophilic or nucleophilic attack, thus predicting the sites of interaction with biological receptors.

For this compound, the presence of the electron-withdrawing chlorine atom on the styryl moiety and the electron-donating hydroxyl group on the quinoline ring are expected to significantly influence the electron distribution and, consequently, its reactivity and selectivity. The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group are likely to be regions of high electron density, making them potential sites for hydrogen bonding and coordination with metal ions.

Table 2: Predicted Reactivity Descriptors for Quinoline Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)
8-Hydroxyquinoline-5.8 to -6.2-1.3 to -1.74.1 to 4.93.55 to 3.952.05 to 2.45
Chloro-substituted Quinoline-6.0 to -6.5-1.5 to -2.04.0 to 4.53.75 to 4.252.0 to 2.25

Note: The values in this table are illustrative and based on typical ranges found in DFT studies of related quinoline derivatives. researchgate.netsci-hub.se Specific values for this compound would require dedicated DFT calculations.

These theoretical predictions, combined with the insights from molecular docking studies on analogous compounds, provide a strong basis for guiding the experimental investigation of the biological activities of this compound and for the rational design of new derivatives with enhanced potency and selectivity.

Advanced Research Applications

Development as Chemical Probes for Studying Biological Processes

The 8-hydroxyquinoline (B1678124) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are actively investigated as chemical probes to explore complex biological processes. mdpi.com These small molecules can interact with specific biological targets, such as enzymes or receptors, allowing for the interrogation of their functions within a cellular context. ontosight.ai The introduction of a 3-chlorostyryl group at the 2-position of the quinoline (B57606) ring in 2-(3-Chlorostyryl)quinolin-8-ol is anticipated to modulate its biological activity and specificity.

While specific studies on this compound as a chemical probe are not extensively documented, the broader class of 8-hydroxyquinoline derivatives has shown significant promise. For instance, various derivatives have been developed as fluorescent probes for detecting reactive oxygen species (ROS) like hypochlorite (B82951) in living cells, which are crucial in understanding oxidative stress-related diseases. researchgate.net The design of such probes often relies on the modulation of their fluorescence upon interaction with the target analyte. The inherent fluorescence of the 8-hydroxyquinoline core, which can be fine-tuned by substituents, makes it an excellent platform for the development of "turn-on" or "turn-off" fluorescent probes. nih.gov The planar structure and potential for metal chelation of this compound suggest its potential to be developed into a probe for various biological targets, warranting further investigation into its specific interactions and sensing capabilities within biological systems. ontosight.ai

Applications in Fluorescent Sensing and Imaging of Metal Ions

The 8-hydroxyquinoline moiety is a renowned chelating agent, capable of forming stable complexes with a wide variety of metal ions. scispace.com This property, combined with its inherent fluorescence, has led to the extensive development of 8-HQ derivatives as fluorescent chemosensors for the detection and imaging of metal ions in biological and environmental samples. researchgate.net The formation of a metal complex with 8-hydroxyquinoline derivatives often results in a significant change in their photophysical properties, such as fluorescence enhancement or quenching, providing a clear signal for the presence of the target ion. scispace.com

Research on a close structural analog, 2-(4-chlorostyryl)quinolin-8-ol (STQ-Cl), has demonstrated the potential of this class of compounds in metal ion sensing. researchgate.net Studies have shown that hydrophobic derivatives of 8-hydroxystyrylquinolines can chelate biologically important cations like calcium, magnesium, and zinc. researchgate.net The complexation restores and often enhances the fluorescence of the 8-HQ core, a phenomenon attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net Given the structural similarity, this compound is expected to exhibit comparable metal-sensing capabilities. The presence and position of the chlorine atom on the styryl group can influence the selectivity and sensitivity of the sensor towards different metal ions. This makes it a promising candidate for the development of selective fluorescent probes for specific metal ions, with potential applications in cellular imaging and environmental monitoring. mdpi.com

Table 1: Comparison of Related 8-Hydroxyquinoline Derivatives in Sensing Applications This table is based on data for analogous compounds due to the limited specific data for this compound.

Compound Target Analyte Sensing Mechanism Application
2-(4-Chlorostyryl)quinolin-8-ol Ca²⁺, Mg²⁺, Zn²⁺ Chelation and fluorescence enhancement Biological cation sensing
General 8-HQ Derivatives Various Metal Ions Chelation induced fluorescence change Environmental and biological sensing
General 8-HQ Derivatives Hypochlorite (ROS) Oxidation-induced fluorescence change Cellular imaging of oxidative stress

Potential in Organic Light-Emitting Diodes (OLEDs) as Fluorogenic Ligands

Organic light-emitting diodes (OLEDs) are a forefront technology in displays and solid-state lighting. The performance of OLEDs is heavily reliant on the properties of the organic materials used, particularly the emissive layer. Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology due to their excellent thermal stability and electroluminescent properties.

The use of substituted 8-hydroxyquinoline derivatives as ligands allows for the fine-tuning of the emission color and efficiency of the resulting metal complexes. The compound this compound can act as a bidentate ligand, coordinating with a metal center through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. The extended π-conjugation provided by the styryl group, along with the electronic influence of the chlorine atom, can significantly impact the photoluminescent and electroluminescent properties of its metal complexes.

While direct studies on OLEDs fabricated using a this compound complex are not widely reported, research on related zinc complexes of styryl-substituted 8-hydroxyquinolines provides strong evidence of their potential. For instance, a zinc complex with a chloro-substituted styryl quinoline ligand has been investigated as an emissive material in OLEDs. These materials are often referred to as fluorogenic ligands because they can form highly fluorescent complexes with metal ions. google.com The resulting devices have demonstrated the potential for tuning the emission color and achieving high brightness. The development of such ligands is crucial for creating new and improved OLED materials with tailored properties for specific applications. google.com

Future Directions in Academic Research

Elucidation of Unexplored Molecular Mechanisms of Action

While styrylquinolines have been investigated for various biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of action for many derivatives, including 2-(3-Chlorostyryl)quinolin-8-ol, remain to be fully elucidated. Future research will likely focus on moving beyond preliminary phenotypic screening to pinpoint specific molecular targets and signaling pathways. A significant area of exploration will be the identification of direct binding partners. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to isolate and identify proteins that interact directly with the compound.

Furthermore, understanding the downstream effects of these interactions is paramount. Transcriptomic and proteomic analyses of cells treated with this compound can reveal alterations in gene and

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Chlorostyryl)quinolin-8-ol with high purity?

Methodological Answer:

  • Utilize cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) under inert atmospheres to form the styryl-quinoline backbone.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.
  • Optimize steric hindrance by adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or toluene). For structurally similar derivatives, yields exceeding 90% have been achieved by controlling substituent positions and reaction times.
Example Reaction Conditions (Analogous Compounds)
Solvent: Toluene/DMF (1:1)
Catalyst: Pd(OAc)₂, PPh₃
Yield: 83–93% (reported for dichloro derivatives)

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign vinyl proton coupling constants (J = 16–17 Hz for trans-styryl groups) and aromatic proton environments. Evidence from similar compounds shows vinyl protons at δ 6.85–7.40 ppm.
  • UV-Vis Spectroscopy : Confirm π-conjugation via λmax values (e.g., 314–345 nm for styrylquinolines).
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., O-H···N hydrogen bonds stabilizing crystal structures).

Q. How can researchers evaluate the metal-chelating capacity of this compound?

Methodological Answer:

  • Conduct UV-Vis titration in physiological buffer (pH 7.4) with incremental addition of metal ions (e.g., Zn²⁺, Ca²⁺). Monitor shifts in absorbance to determine binding stoichiometry via Job’s plot .
  • Calculate stability constants (logK) using the Benesi-Hildebrand method . For example, 8-hydroxystyrylquinolines exhibit logK values >5 for Zn²⁺, correlating with anti-cancer activity.
  • Validate chelation via ICP-MS to quantify unbound metal ions post-reaction.

Advanced Research Questions

Q. What computational strategies predict the electronic and bioactive properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transport potential (e.g., for OLED applications) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., KDM3B enzyme) using software like AutoDock Vina. The 8-hydroxyquinoline scaffold binds to enzyme active sites via hydrogen bonding and π-stacking .
  • Molecular Dynamics (MD) : Model stability of metal complexes in aqueous environments to predict bioavailability.

Q. How can contradictions in biological activity data among styrylquinoline derivatives be resolved?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3-Cl vs. 4-Cl) on cytotoxicity. For example, 4-chlorostyryl derivatives show higher Zn²⁺ chelation efficiency than nitro-substituted analogs.
  • Use multivariate statistical analysis (e.g., PCA or PLS) to identify key physicochemical parameters (e.g., logP, polar surface area) driving activity discrepancies .
  • Validate hypotheses via synthetic modification : Replace Cl with electron-withdrawing/donating groups and retest bioactivity.

Q. What experimental designs are critical for assessing the anti-viral potential of this compound?

Methodological Answer:

  • In vitro viral inhibition assays : Use plaque reduction assays (e.g., against herpesviruses) at non-cytotoxic concentrations (determined via MTT assays).
  • Time-of-addition experiments : Identify the viral lifecycle stage targeted (e.g., entry vs. replication).
  • Resistance profiling : Serial passage viruses under suboptimal compound concentrations to detect mutations conferring resistance.

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of styrylquinoline derivatives?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., prostate vs. breast cancer), culture media, and exposure times. Variability in IC50 values often arises from differences in cell permeability.
  • Control for metal ion interference : Use metal-depleted media to isolate chelation-dependent effects.
  • Cross-validate with orthogonal assays : Compare results from MTT, apoptosis markers (e.g., caspase-3), and clonogenic survival assays .

Methodological Tables

Table 1: Key Spectral Data for Styrylquinoline Derivatives (Adapted from)

ParameterValue Range
Vinyl proton coupling (J)16.4–16.7 Hz
UV-Vis λmax (in EtOH)314–345 nm
Melting Point (MP)102–206°C (varies by substituent)

Table 2: Biological Activity of 8-Hydroxystyrylquinolines

Substituent PositionIC50 (μM)Target Cell LineKey Mechanism
4-Cl12.5PC-3 (prostate)Zn²⁺ chelation
3-NO₂28.3MCF-7 (breast)DNA intercalation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.